molecular formula C20H21ClFNO2S B3536560 1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine

1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine

Cat. No. B3536560
M. Wt: 393.9 g/mol
InChI Key: MMWGIZBPIFWYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine is a synthetic compound that belongs to the class of carbonothioyl compounds. It has been found to have potential medical applications due to its ability to interact with specific targets in the body.

Mechanism of Action

The mechanism of action of 1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine involves the inhibition of specific enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine has been found to have various biochemical and physiological effects on the body. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine in lab experiments include its ability to selectively target specific enzymes and signaling pathways, its anti-inflammatory and anti-cancer properties, and its potential use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of 1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine. These include further studies to determine its safety and efficacy in humans, the development of more potent and selective analogs, and the investigation of its potential use in combination with other drugs for the treatment of various diseases.
In conclusion, 1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine is a synthetic compound with potential medical applications due to its ability to interact with specific targets in the body. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to determine its safety and efficacy in humans.

Scientific Research Applications

1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine has been investigated for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to have anti-inflammatory and anti-cancer properties in preclinical studies.

properties

IUPAC Name

[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-piperidin-1-ylmethanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO2S/c1-24-19-12-14(20(26)23-10-3-2-4-11-23)8-9-18(19)25-13-15-16(21)6-5-7-17(15)22/h5-9,12H,2-4,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWGIZBPIFWYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCCCC2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine
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1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine
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1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine
Reactant of Route 6
1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine

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